What is the chemical structure of Didemnin B
What is the chemical structure of Didemnin B
An In-depth Technical Guide to the Chemical Structure and Biological Activity of Didemnin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Didemnin B is a naturally occurring cyclic depsipeptide originally isolated from the Caribbean tunicate Trididemnum solidum.[1] It belongs to a class of compounds that have garnered significant interest due to their potent biological activities, including antitumor, antiviral, and immunosuppressive properties.[2][3] As the first marine compound to enter clinical trials as an antineoplastic agent, Didemnin B has been the subject of extensive research to elucidate its complex chemical structure and mechanism of action.[2] This technical guide provides a comprehensive overview of the chemical structure of Didemnin B, its mechanism of action, and relevant experimental data and protocols for researchers in the field.
Chemical Structure of Didemnin B
Didemnin B is a complex depsipeptide, characterized by a 23-membered cyclic backbone and a linear peptide side chain.[4] The molecular formula of Didemnin B is C57H89N7O15, with a molecular weight of 1112.37 g/mol .[5]
The cyclic portion of the molecule is a depsipeptide, meaning it contains both amide and ester linkages. A key feature of its structure is the presence of an isostatine residue, which was a correction to the initially proposed statine residue.[4][6] The ring's conformation is stabilized by a transannular hydrogen bond, giving the molecule a globular, figure-eight shape rather than a flat, antiparallel β-pleated sheet structure.[4]
The linear peptide moiety consists of N-methylleucine and lactylproline and is folded back towards the cyclic backbone, contributing to the molecule's overall compact structure.[4] The biosynthesis of Didemnin B is complex, involving a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway.[7] The only D-amino acid present in the structure is N-methylated D-leucine.[7]
Mechanism of Action
Didemnin B exerts its potent biological effects primarily through the inhibition of protein synthesis.[8][9] Its primary molecular target is the eukaryotic translation elongation factor 1 alpha (eEF1A).[10] Didemnin B binds to a cleft between the G domain and domain 3 of eEF1A.[11] This binding event stabilizes the aminoacyl-tRNA in the ribosomal A-site, thereby preventing the eEF2-dependent translocation step of peptide chain elongation.[10][12]
In addition to its effects on protein synthesis, Didemnin B has been shown to induce apoptosis through the activation of caspases.[9][13] Another identified target is the palmitoyl-protein thioesterase 1 (PPT1), for which Didemnin B acts as a noncompetitive inhibitor, affecting the degradation of palmitoylated proteins in lysosomes.[10] Furthermore, Didemnin B can activate the mTORC1 signaling pathway by inhibiting Redd-1.[10]
Quantitative Biological Data
The potent cytotoxic and antiproliferative activities of Didemnin B have been quantified against a variety of cell lines. The following tables summarize key IC50 values reported in the literature.
| Cell Line | Assay Type | IC50 Value | Reference |
| L1210 (murine leukemia) | Cell Growth Inhibition | 0.001 µg/mL | [2] |
| L1210 (murine leukemia) | Cytotoxicity | 1.1 ng/mL | [5] |
| A549 (human lung carcinoma) | Cell Growth Inhibition | 2 nM | [14] |
| HT-29 (human colon adenocarcinoma) | Cell Growth Inhibition | 2 nM | [14] |
| Stimulation Agent | Assay Type | IC50 Value | Reference |
| Concanavalin A | Lymphocyte Blastogenesis Inhibition | 50 pg/mL | [3] |
| Lipopolysaccharide (LPS) | Lymphocyte Blastogenesis Inhibition | < 100 pg/mL | [3] |
| Alloantigen | Lymphocyte Blastogenesis Inhibition | < 10 pg/mL | [3] |
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the biological activity of Didemnin B.
Cell Viability and Cytotoxicity Assay
This protocol is based on the use of reagents like CellTiter-Glo® to measure ATP levels as an indicator of cell viability.
-
Cell Plating: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Didemnin B. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) under standard cell culture conditions.
-
Assay: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and calculate IC50 values using appropriate software.
Caspase Activity Assay
This protocol utilizes a luminogenic caspase substrate, such as that in the Caspase-Glo® 3/7 assay, to measure apoptosis.
-
Cell Plating and Treatment: Follow steps 1 and 2 from the cell viability assay protocol.
-
Incubation: Incubate the cells with Didemnin B for a period sufficient to induce apoptosis (e.g., 6-24 hours).
-
Assay: Add the Caspase-Glo® reagent to each well.
-
Incubation: Incubate at room temperature as per the manufacturer's protocol to allow for cell lysis and caspase cleavage of the substrate.
-
Measurement: Measure the resulting luminescence with a plate reader.
-
Data Analysis: Compare the luminescence signals from treated and untreated cells to determine the fold-increase in caspase activity.
Protein Synthesis Inhibition Assay (Puromycin Incorporation)
This assay measures the rate of new protein synthesis by detecting the incorporation of puromycin, an aminoacyl-tRNA analog, into nascent polypeptide chains.
-
Cell Plating and Pre-treatment: Plate cells in a suitable format (e.g., 6-well plate). Pre-treat with Didemnin B or a control compound (e.g., cycloheximide) for a short period (e.g., 30 minutes).
-
Puromycin Pulse: Add puromycin to the media at a final concentration of 1-10 µg/mL and incubate for a very short duration (e.g., 10 minutes).
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in an appropriate lysis buffer.
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with an anti-puromycin antibody.
-
Detection and Analysis: Detect the puromycin signal using chemiluminescence. A decrease in signal in Didemnin B-treated cells compared to the control indicates inhibition of protein synthesis.
Signaling Pathways and Mechanisms
The following diagrams illustrate the key mechanisms of action of Didemnin B.
Caption: Mechanism of protein synthesis inhibition by Didemnin B.
Caption: Didemnin B-mediated activation of the mTORC1 signaling pathway.
Conclusion
Didemnin B remains a significant molecule in the field of natural product chemistry and drug development. Its intricate chemical structure is intrinsically linked to its potent and multifaceted biological activities. The primary mechanism of action, the inhibition of protein synthesis via interaction with eEF1A, is well-established, but its influence on other cellular pathways, such as apoptosis and mTORC1 signaling, highlights the complexity of its cellular effects. While clinical development has faced challenges due to toxicity, Didemnin B and its analogs continue to be valuable tools for cancer research and serve as a scaffold for the development of new therapeutic agents.[9] This guide provides a foundational resource for researchers working with or interested in this fascinating marine-derived compound.
References
- 1. Xenobe Research Institute [xenobe.org]
- 2. Didemnin B. The first marine compound entering clinical trials as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Didemnin B: a new immunosuppressive cyclic peptide with potent activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal and molecular structure of didemnin B, an antiviral and cytotoxic depsipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. pnas.org [pnas.org]
- 7. Didemnin - Wikipedia [en.wikipedia.org]
- 8. Mechanism of action of didemnin B, a depsipeptide from the sea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Didemnins as marine-derived anticancer agents: mechanistic insights and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mode of action and pharmacogenomic biomarkers for exceptional responders to didemnin B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of protein synthesis inhibition by didemnin B in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. medchemexpress.com [medchemexpress.com]
